2-Thiazolamine, 4,5-diethyl-

Physicochemical property Lipophilicity XLogP3-AA

2-Thiazolamine, 4,5-diethyl- (IUPAC: 4,5-diethyl-1,3-thiazol-2-amine) is a synthetic, low-molecular-weight 2-aminothiazole derivative (C₇H₁₂N₂S, MW 156.25 g/mol) bearing ethyl substituents at the 4- and 5-positions of the thiazole ring. This disubstituted heterocyclic amine serves primarily as a versatile building block in medicinal chemistry and organic synthesis, where its ethyl groups confer distinct steric and lipophilic properties relative to unsubstituted or shorter-chain analogs.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 105955-86-0
Cat. No. B008525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 4,5-diethyl-
CAS105955-86-0
Synonyms2-Thiazolamine, 4,5-diethyl-
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)N)CC
InChIInChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9)
InChIKeyJYHVHVQRSULLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazolamine, 4,5-diethyl- (CAS 105955-86-0): What Procurement Teams Need to Know About This Specialized Building Block


2-Thiazolamine, 4,5-diethyl- (IUPAC: 4,5-diethyl-1,3-thiazol-2-amine) is a synthetic, low-molecular-weight 2-aminothiazole derivative (C₇H₁₂N₂S, MW 156.25 g/mol) bearing ethyl substituents at the 4- and 5-positions of the thiazole ring [1]. This disubstituted heterocyclic amine serves primarily as a versatile building block in medicinal chemistry and organic synthesis, where its ethyl groups confer distinct steric and lipophilic properties relative to unsubstituted or shorter-chain analogs . Unlike many commercial 2-aminothiazoles, this compound features a fully alkyl-substituted thiazole core, positioning it as a candidate for lead optimization campaigns requiring enhanced membrane permeability or modified metabolic profiles.

Why 2-Thiazolamine, 4,5-diethyl- Cannot Be Replaced by Simpler 2-Aminothiazoles: The Critical Role of Diethyl Substitution


Generic substitution of 2-aminothiazole building blocks is not advisable because the nature of the 4,5-substituents directly governs molecular properties essential for downstream success. The diethyl substitution pattern on 2-Thiazolamine, 4,5-diethyl- produces a calculated XLogP3-AA of 2.3, representing a ~1 log unit increase in lipophilicity over the 4,5-dimethyl analog (XLogP3-AA = 1.4) [1][2]. This quantifiable difference in partition coefficient directly impacts compound permeability, solubility, and potential for nonspecific binding. Simply scaling up a reaction with an unsubstituted or methyl-substituted analog will not reproduce the steric congestion or electronic environment provided by the ethyl groups, making the target compound non-interchangeable for applications requiring a specific cLogP window or metabolic stability profile.

Quantitative Comparative Evidence: 2-Thiazolamine, 4,5-diethyl- vs. Closest Analogs for Scientific Procurement


Computed Lipophilicity Comparison: Diethyl vs. Dimethyl Analog

The target compound, 2-Thiazolamine, 4,5-diethyl-, demonstrates a computed XLogP3-AA of 2.3, indicating moderate lipophilicity. This is a significant increase compared to the 4,5-dimethylthiazol-2-amine analog, which has an XLogP3-AA of 1.4 [1][2]. The difference of +0.9 log units suggests the diethyl compound is approximately 8 times more lipophilic, a property that can be critical for blood-brain barrier penetration or membrane partitioning in cellular assays.

Physicochemical property Lipophilicity XLogP3-AA

Structural Identity Confirmation: CAS-Registered 4,5-Diethyl Substitution vs. Common 4,5-Diester Analog

The compound is unambiguously registered as 105955-86-0, corresponding to the 4,5-diethyl-substituted thiazol-2-amine free base. This must be carefully distinguished from the commercially prevalent 4,5-diethyl ester analog, Diethyl 2-aminothiazole-4,5-dicarboxylate (CAS 5445-93-2), which bears ethoxycarbonyl groups rather than simple ethyl substituents [1]. The fundamental difference in functional group chemistry—alkyl vs. ester—results in entirely distinct reactivity profiles, hydrogen-bonding capabilities, and molecular weights (156.25 vs. 244.27 g/mol), preventing interchangeable use in amide coupling or nucleophilic substitution reactions.

Chemical identity CAS registry Structural confirmation

Hydrogen Bond Donor/Acceptor Capacity vs. Unsubstituted 2-Aminothiazole

2-Thiazolamine, 4,5-diethyl- retains the key hydrogen bond donor (1) and acceptor (3) counts of the parent scaffold, but the addition of two ethyl groups increases the heavy atom count from 7 (2-aminothiazole) to 10 [1]. This modification increases molecular complexity and the number of rotatable bonds from 0 to 2, parameters that influence binding entropy and crystallinity. The compound maintains compliance with Lipinski's Rule of Five but with a higher topological polar surface area (TPSA = 67.2 Ų) than unsubstituted 2-aminothiazole (TPSA ~ 51 Ų), potentially improving aqueous solubility over completely flat, aromatic analogs.

Medicinal chemistry Hydrogen bonding Rule-of-five

Vendor-Supplied Purity Benchmarking: Diethyl vs. Dimethyl Analog

Commercially, 2-Thiazolamine, 4,5-diethyl- is available at a standard purity of ≥95% (HPLC) from multiple suppliers, with some offering 98% purity . In comparison, the 4,5-dimethylthiazol-2-amine analog is also widely available at >95.0% (HPLC) from major chemical suppliers . While the purity offered is similar, the diethyl analog is less commonly stocked, making the supply chain more dependent on specialized vendors. The absence of an MDL number and limited toxicological data for the diethyl compound necessitates in-house quality control and careful handling, which is a distinct procurement consideration compared to the more extensively characterized dimethyl analog.

Quality control Purity HPLC

Where to Deploy 2-Thiazolamine, 4,5-diethyl-: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry for Lead Optimization Requiring Enhanced Lipophilicity

Due to its computed XLogP3-AA of 2.3, which is significantly higher than its dimethyl analog (1.4) [1], 2-Thiazolamine, 4,5-diethyl- is the building block of choice when a project's structure-activity relationship (SAR) strategy calls for increased compound permeability or better membrane partitioning. This scenario is particularly relevant for central nervous system (CNS) drug discovery programs or to overcome efflux in antimicrobial research.

Synthesis of Non-Ester Thiazole Intermediates with Defined Steric Bulk

For projects where the 4,5-diethylthiazol-2-amine core is a key pharmacophore, the target compound offers a direct route to the non-ester variant, avoiding the synthetic complications of the common diester analog (CAS 5445-93-2) . This is critical for preparing amide, sulfonamide, or urea derivatives at the 2-amino position without competing ester hydrolysis, a common problem with diethyl 2-aminothiazole-4,5-dicarboxylate.

Physicochemical Property Screening Panels for Fragment-Based Drug Discovery

The unique combination of moderate lipophilicity (XLogP3-AA 2.3) and improved aqueous solubility (TPSA 67.2 Ų) compared to the unsubstituted 2-aminothiazole scaffold makes this compound a promising fragment for screening libraries. Its 2 rotatable bonds provide conformational flexibility that can be exploited during fragment linking or growth, while its heavy atom count (10) remains within the rule-of-three for fragment-like properties.

Internal Reference Standard for Thiazole Analog Characterization

Given the limited public characterization data, research groups procuring this compound should anticipate establishing it as an in-house reference standard for HPLC or LCMS method development. Its distinct mass (156.0721 Da monoisotopic) and retention time compared to the dimethyl analog (128.04 Da) [2] make it valuable for calibrating analytical systems used to monitor reaction progress or purity of thiazole-containing compound libraries.

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